(1,3-Dithiolan-2-yl)methanamine hydrochloride
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Overview
Description
(1,3-Dithiolan-2-yl)methanamine hydrochloride is a compound with the molecular formula C4H10ClNS2 and a molecular weight of 171.7.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Dithiolan-2-yl)methanamine hydrochloride typically involves the reaction of 1,2-ethanedithiol with a suitable amine under acidic conditions. One common method involves the use of perchloric acid adsorbed on silica gel (HClO4-SiO2) as a catalyst, which facilitates the formation of the 1,3-dithiolane ring under solvent-free conditions at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar catalysts and conditions as those used in laboratory synthesis. The scalability of the reaction and the availability of raw materials are crucial factors in the industrial production process.
Chemical Reactions Analysis
Types of Reactions: (1,3-Dithiolan-2-yl)methanamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms in the 1,3-dithiolane ring, which can participate in redox processes.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides.
Scientific Research Applications
(1,3-Dithiolan-2-yl)methanamine hydrochloride has a wide range of scientific research applications . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has potential therapeutic applications due to its unique chemical structure and reactivity. Additionally, it is used in industrial processes as a catalyst or intermediate in the production of various chemicals.
Mechanism of Action
The mechanism of action of (1,3-Dithiolan-2-yl)methanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The sulfur atoms in the 1,3-dithiolane ring can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to (1,3-Dithiolan-2-yl)methanamine hydrochloride include other 1,3-dithiolane derivatives and related sulfur-containing compounds. Examples include 1,3-dithiolane-2-thione and 1,3-dithiolane-2-ol .
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of the 1,3-dithiolane ring and the methanamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1,3-dithiolan-2-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NS2.ClH/c5-3-4-6-1-2-7-4;/h4H,1-3,5H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTVKDLLHTRCLJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(S1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1989672-83-4 |
Source
|
Record name | (1,3-dithiolan-2-yl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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